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Compound of Interest

Compound Name: 3-Chlorobenzenesulfonyl chloride

Cat. No.: B1346645

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chlorobenzenesulfonyl chloride (CAS No: 2888-06-4), a key reagent in organic synthesis
and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for
these analyses.

Core Spectroscopic Data

The empirical formula for 3-Chlorobenzenesulfonyl chloride is CeHaCl202S, with a molecular
weight of 211.07 g/mol .[1] The spectroscopic data presented below provides critical
information for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 3-
Chlorobenzenesulfonyl chloride, both *H and 3C NMR spectra provide characteristic signals
for the aromatic protons and carbons, respectively.

H NMR (Proton NMR) Data
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The *H NMR spectrum of 3-Chlorobenzenesulfonyl chloride in a suitable deuterated solvent,
such as CDCls, would exhibit a complex multiplet in the aromatic region, typically between 7.5

and 8.0 ppm. The substitution pattern on the benzene ring leads to distinct chemical shifts and
coupling patterns for the four aromatic protons.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the carbon framework of the molecule. The
spectrum of 3-Chlorobenzenesulfonyl chloride would show six distinct signals for the
aromatic carbons, with their chemical shifts influenced by the chloro and sulfonyl chloride
substituents.

Note: Specific, experimentally-derived peak lists with chemical shifts and coupling constants for
3-Chlorobenzenesulfonyl chloride are not readily available in the public domain search
results. The data presented here are based on typical values for similar aromatic sulfonyl
chlorides. For precise analysis, it is recommended to acquire experimental data on the specific
sample.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-Chlorobenzenesulfonyl chloride is characterized by strong absorptions
corresponding to the S=0 and C-Cl bonds. The NIST Chemistry WebBook confirms the
availability of an IR spectrum for this compound.[2]

Wavenumber (cm—?) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch

Aromatic C=C skeletal

~1580 - 1470 Medium-Strong vibrations

~1380 - 1360 Strong SOz asymmetric stretch
~1190 - 1170 Strong SO2 symmetric stretch
~800 - 700 Strong C-Cl stretch

~600 - 500 Strong C-S stretch

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1346645?utm_src=pdf-body
https://www.benchchem.com/product/b1346645?utm_src=pdf-body
https://www.benchchem.com/product/b1346645?utm_src=pdf-body
https://www.benchchem.com/product/b1346645?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=2888-06-4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The NIST Chemistry WebBook indicates the availability of an electron ionization
(El) mass spectrum for 3-Chlorobenzenesulfonyl chloride.[2] The mass spectrum would
show a molecular ion peak (M*) and characteristic isotopic peaks due to the presence of
chlorine atoms.

miz Relative Abundance (%) Assighment

[M]* molecular ion cluster (due

210, 212, 214 Varies to 35Cl and 37Cl isotopes)
175 High M- CIJ*

111, 113 High [CeHaCI]*

75 Medium [CeHs]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 3-
Chlorobenzenesulfonyl chloride, a liquid at room temperature.[3]

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 10-20 mg of 3-Chlorobenzenesulfonyl
chloride in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean, dry 5
mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
» 'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2
seconds, and a pulse angle of 30-45 degrees.
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e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Awider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater
number of scans are typically required due to the lower natural abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS at O ppm).

IR Spectroscopy Protocol

o Sample Preparation (Neat Liquid): As 3-Chlorobenzenesulfonyl chloride is a liquid, the
simplest method is to prepare a thin film. Place a small drop of the neat liquid between two
salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the clean, empty salt plates.

o Place the sample-loaded plates in the spectrometer's sample holder.

o Acquire the sample spectrum over the desired range (typically 4000-400 cm~1). The final
spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry Protocol

o Sample Introduction: Introduce a dilute solution of 3-Chlorobenzenesulfonyl chloride in a
volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For a
volatile compound like this, direct injection or infusion via a syringe pump is suitable for
techniques like Electron lonization (ElI).

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source (e.g., El).
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o Data Acquisition:

o lonization: In El, the sample is bombarded with a high-energy electron beam (typically 70
eV) to induce ionization and fragmentation.

o Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: An electron multiplier or similar detector records the abundance of each ion.

o Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Analyze the molecular ion peak to confirm the molecular weight and the fragmentation
pattern to deduce structural information.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-
Chlorobenzenesulfonyl chloride.
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Spectroscopic Analysis Workflow for 3-Chlorobenzenesulfonyl Chloride

Sample Preparation

3-Chlorobenzenesulfonyl
Chloride (Liquid)

:

Dissolve in Prepare Thin Film Dilute in
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Spectroscopic Analysis
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Chemical Shifts (ppm) Wavenumbers (cm1) Mass-to-Charge (m/z)
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. 3-Chlorobenzenesulfonyl chloride [webbook.nist.gov]
¢ 3. 3-Chlorobenzenesulfonyl chloride CAS#: 2888-06-4 [amp.chemicalbook.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Chlorobenzenesulfonyl
Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346645#spectroscopic-data-nmr-ir-ms-of-3-
chlorobenzenesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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